3-Hydrazinylpyridine
Overview
Description
3-Hydrazinylpyridine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a hydrazine group (-NH-NH2). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydrazinylpyridine can be synthesized through several methods, primarily involving the substitution of halogens in pyridine derivatives or the reduction of diazonium salts. One common method is the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. This process is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylpyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridyl azides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazones or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically involve hydrazine hydrate or other nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include hydrazones, azides, and various substituted pyridine derivatives .
Scientific Research Applications
3-Hydrazinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydrazinylpyridine involves its interaction with various molecular targets and pathways. The hydrazine group is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to inhibit enzymes, disrupt cellular processes, and induce oxidative stress. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
2-Hydrazinylpyridine: Another hydrazine derivative of pyridine, differing in the position of the hydrazine group.
3-Chloro-2-hydrazinylpyridine: A chlorinated derivative with similar reactivity but different chemical properties.
3-Nitro-2-hydrazinylpyridine: A nitro-substituted derivative with distinct electronic and steric effects
Uniqueness: 3-Hydrazinylpyridine is unique due to its specific position of the hydrazine group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
pyridin-3-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-8-5-2-1-3-7-4-5/h1-4,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGDGBXEMECGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347614 | |
Record name | 3-Hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42166-50-7 | |
Record name | 3-Hydrazinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDRAZINOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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